molecular formula C12H13N3O2 B7582283 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea

1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea

Cat. No. B7582283
M. Wt: 231.25 g/mol
InChI Key: WQHOBNYOBSFKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized by Bayer AG in 2001 and has since been extensively investigated for its pharmacological properties.

Mechanism of Action

1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 activates sGC by binding to the heme group of the enzyme. This binding leads to a conformational change in the enzyme, which increases its catalytic activity. The increased activity of sGC leads to an increase in cGMP levels, which activates downstream signaling pathways that result in vasodilation and antiplatelet effects.
Biochemical and Physiological Effects:
The activation of sGC by 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 has been shown to have a number of biochemical and physiological effects. These include vasodilation, inhibition of platelet aggregation, inhibition of smooth muscle cell proliferation, and inhibition of leukocyte adhesion. These effects make 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 a promising candidate for the treatment of a variety of cardiovascular and inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 has a number of advantages for use in lab experiments. It is a highly potent and selective activator of sGC, which makes it an ideal tool for studying the role of cGMP signaling in various physiological processes. However, the compound is relatively unstable and has a short half-life, which can make it difficult to work with in some experimental settings.

Future Directions

There are a number of potential future directions for research on 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272. One area of interest is the development of novel sGC activators that are more stable and have a longer half-life. Another area of interest is the investigation of the compound's potential therapeutic applications in a variety of disease states, including hypertension, heart failure, and inflammatory diseases. Finally, there is a need for further elucidation of the downstream signaling pathways activated by cGMP, which could lead to the development of new therapeutic targets.
Conclusion:
In conclusion, 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 is a promising compound with a number of potential therapeutic applications. Its potent activation of sGC and downstream signaling pathways make it an ideal tool for studying the role of cGMP signaling in various physiological processes. While there are some limitations to its use in lab experiments, the compound's potential benefits make it an important area of research for the future.

Synthesis Methods

The synthesis of 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 involves the reaction of 3-cyanophenyl isocyanate with 3-hydroxycyclobutylamine. The reaction takes place in the presence of a catalyst and yields the desired product in high purity. The synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 has been extensively studied for its potential therapeutic applications. It is a potent activator of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The activation of sGC by 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 leads to an increase in cGMP levels, which in turn leads to vasodilation and antiplatelet effects.

properties

IUPAC Name

1-(3-cyanophenyl)-3-(3-hydroxycyclobutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-7-8-2-1-3-9(4-8)14-12(17)15-10-5-11(16)6-10/h1-4,10-11,16H,5-6H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHOBNYOBSFKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)NC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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